![molecular formula C21H22N2O5S B2379421 1-(苯并[d][1,3]二氧杂-5-羰基)-N-环戊基吲哚-5-磺酰胺 CAS No. 919019-83-3](/img/structure/B2379421.png)

1-(苯并[d][1,3]二氧杂-5-羰基)-N-环戊基吲哚-5-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

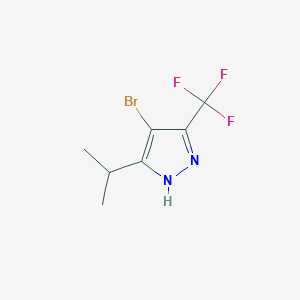

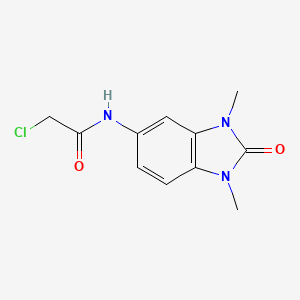

The compound “1-(benzo[d][1,3]dioxole-5-carbonyl)-N-cyclopentylindoline-5-sulfonamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxole moiety, which is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . It also includes a carbonyl group (C=O), a cyclopentyl group (a five-membered ring), an indoline group (a benzene ring fused to a nitrogen-containing heterocycle), and a sulfonamide group (SO2NH2).

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The exact structure would depend on the specific arrangement and connectivity of these groups .

Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the carbonyl group might undergo reactions with nucleophiles, and the aromatic rings might participate in electrophilic aromatic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups, and its stability would depend on the stability of its constituent rings .

科学研究应用

用于癌症治疗的碳酸酐酶抑制

磺酰胺,包括苯磺酰胺,已因其抑制碳酸酐酶 (CA) 的能力而被广泛研究,碳酸酐酶是参与许多生理过程的酶。芳基和杂芳基磺酰胺特别被用于治疗以抑制 CA 的催化活性。碳酸酐酶的抑制,尤其是低氧肿瘤中过表达的 CA IX,是目前新的癌症治疗方法。抑制 CA IX 可最大程度地减少其在正常组织中的表达,并为癌症治疗提供了一种靶向方法 (Wilkinson 等,2006)。另一项研究发现,各种芳香磺酰胺衍生物对不同的碳酸酐酶同工酶表现出纳摩尔抑制浓度,对同工酶 hCA XII 的亲和力最低,这表明了一种选择性抑制方法 (Supuran 等,2013)。

抗菌活性

磺酰胺衍生物在抗菌应用中也显示出潜力。一项使用 Fe(III)-蒙脱土作为催化剂合成的 1,3-苯并恶唑-5-磺酰胺衍生物的研究报告了对几种细菌和真菌菌株的显着抗菌活性 (Vinoda Bm 等,2016)。此外,发现苯磺酰胺衍生的化合物是对乙酰胆碱酯酶酶有希望的抑制剂,这与阿尔茨海默病等神经退行性疾病有关 (Fatima 等,2013)。

细胞毒活性与癌细胞抑制

磺酰胺衍生物的细胞毒活性已针对各种癌细胞系进行了评估。例如,具有 1-(三氟甲磺酰胺基)丙烷-2-基苯甲酸酯结构的化合物显示出细胞毒活性,其作用因苯环对位上的取代基而异,表明具有靶向癌症治疗的潜力 (Gómez-García 等,2017)。

用于治疗应用的酶抑制

将磺酰胺结构整合到新化合物中已导致对乙酰胆碱酯酶、丁酰胆碱酯酶、脂氧合酶和 α-葡萄糖苷酶等酶的显着抑制。这些酶是治疗糖尿病、神经退行性疾病和炎症等疾病的靶点。例如,一项研究合成了一系列新的 1,4-苯并二氧杂部分的乙基化磺酰胺,发现它们是脂氧合酶的良好抑制剂,是对其他酶的中等抑制剂,还显示出良好的抗菌活性 (Irshad 等,2016)。

光致发光和计算研究

磺酰胺衍生物也因其光致发光特性而被研究,可用于成像和诊断应用。一项研究合成了 N-(3-氧代-3-吗啉-1-苯基-丙基)苯磺酰胺,并通过各种技术对其进行了表征,证实了其发光性质。该化合物还对耐药和非耐药菌株表现出抗菌活性,并对其抗癌活性进行了研究,提供了一个多功能的应用前景 (Awasthi 和 Devi,2018)。

作用机制

Target of Action

The primary targets of this compound are various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells . These cells are targeted due to their abnormal growth and proliferation characteristics, which contribute to the development and progression of cancer.

Mode of Action

The compound interacts with its targets by causing cell cycle arrest at the S phase and inducing apoptosis . This means that the compound prevents the cells from dividing and growing, and triggers programmed cell death, thereby inhibiting the growth of the cancer cells .

Biochemical Pathways

The compound affects the biochemical pathways related to cell cycle progression and apoptosis . By causing cell cycle arrest at the S phase, the compound disrupts the normal progression of the cell cycle, preventing the cells from dividing and proliferating . By inducing apoptosis, the compound triggers the activation of a series of enzymes called caspases, which lead to the degradation of the cell .

Result of Action

The result of the compound’s action is the inhibition of cancer cell growth and the induction of cancer cell death . This can lead to a reduction in the size of tumors and potentially slow the progression of the cancer .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the compound, and the presence of other substances can affect the compound’s absorption and distribution

安全和危害

未来方向

属性

IUPAC Name |

1-(1,3-benzodioxole-5-carbonyl)-N-cyclopentyl-2,3-dihydroindole-5-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5S/c24-21(15-5-8-19-20(12-15)28-13-27-19)23-10-9-14-11-17(6-7-18(14)23)29(25,26)22-16-3-1-2-4-16/h5-8,11-12,16,22H,1-4,9-10,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVSFGNKOCDQLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid](/img/structure/B2379339.png)

![2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2379343.png)

![(4-Bromothiophen-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2379344.png)

![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2379353.png)

![2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2379354.png)

![9-(3-chloro-4-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2379360.png)